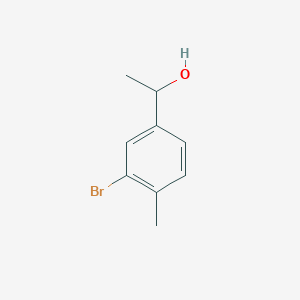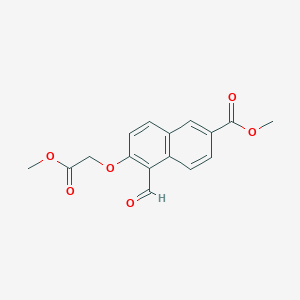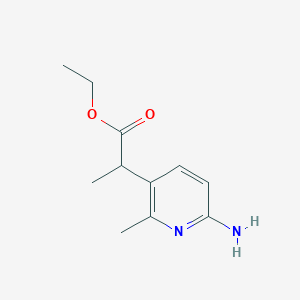
2,4-Difluoro-5-methylbenzyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-5-methylbenzyl chloride is an organic compound with the molecular formula C8H7ClF2. It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, two fluorine atoms, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Difluoro-5-methylbenzyl chloride can be synthesized through several methods. One common approach involves the chloromethylation of 2,4-difluoro-5-methyl-benzene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 1-chloromethyl-2,4-difluoro-5-methyl-benzene may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Difluoro-5-methylbenzyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2,4-Difluoro-5-methylbenzyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-chloromethyl-2,4-difluoro-5-methyl-benzene involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atoms can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloromethyl-2,4-difluoro-benzene
- 1-Chloromethyl-2,5-difluoro-4-methyl-benzene
- 1-Chloromethyl-3,4-difluoro-5-methyl-benzene
Uniqueness
2,4-Difluoro-5-methylbenzyl chloride is unique due to the specific positioning of its substituents, which can significantly influence its reactivity and interactions with other molecules. The presence of both fluorine and chlorine atoms provides a distinct electronic environment, making it a valuable compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C8H7ClF2 |
|---|---|
Peso molecular |
176.59 g/mol |
Nombre IUPAC |
1-(chloromethyl)-2,4-difluoro-5-methylbenzene |
InChI |
InChI=1S/C8H7ClF2/c1-5-2-6(4-9)8(11)3-7(5)10/h2-3H,4H2,1H3 |
Clave InChI |
AJVSMQVTCZTSAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1F)F)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




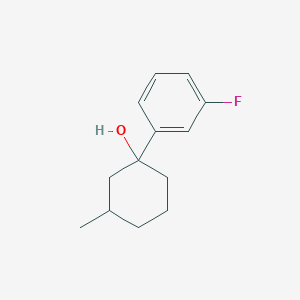
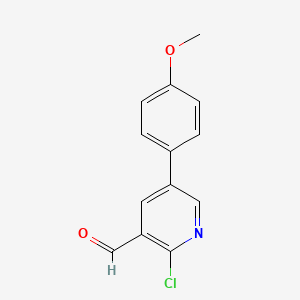

![Benzaldehyde, 4-[ethyl[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]-](/img/structure/B8597961.png)
